molecular formula C15H14Br2S2 B14197423 1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene CAS No. 897388-39-5

1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene

Cat. No.: B14197423
CAS No.: 897388-39-5
M. Wt: 418.2 g/mol
InChI Key: NWQVVGUAEZPVAO-UHFFFAOYSA-N
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Description

1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene is an organic compound with the molecular formula C15H13Br2S2 It is a brominated aromatic compound featuring two bromine atoms and two sulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene typically involves a multi-step process. One common method is the reaction of 4-bromothiophenol with 1,3-dibromopropane under basic conditions to form the intermediate 1-(4-bromophenyl)sulfanylpropane. This intermediate is then reacted with 4-bromobenzenethiol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atoms.

    Oxidation: Sulfoxides or sulfones.

    Coupling: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and sulfanyl groups can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(phenylethynyl)benzene
  • 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
  • 1-Bromo-4-(pentafluorosulfanyl)benzene

Uniqueness

1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in synthesis and research .

Properties

CAS No.

897388-39-5

Molecular Formula

C15H14Br2S2

Molecular Weight

418.2 g/mol

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene

InChI

InChI=1S/C15H14Br2S2/c1-2-15(18-13-7-3-11(16)4-8-13)19-14-9-5-12(17)6-10-14/h3-10,15H,2H2,1H3

InChI Key

NWQVVGUAEZPVAO-UHFFFAOYSA-N

Canonical SMILES

CCC(SC1=CC=C(C=C1)Br)SC2=CC=C(C=C2)Br

Origin of Product

United States

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